molecular formula C23H18FN5O2S B2801035 2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide CAS No. 852167-67-0

2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2801035
CAS RN: 852167-67-0
M. Wt: 447.49
InChI Key: XEAFRCHPUFJDQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives are synthesized for screening different pharmacological activities . The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed synthesis methodologies for compounds with similar structures, focusing on enhancing their anticancer, antimicrobial, and anti-inflammatory activities. These compounds are synthesized through reactions involving different precursors, including furan-2-ylmethyl and 1,2,4-triazol derivatives. The structural elucidation of these compounds is typically achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into their potential pharmacological activities (Horishny et al., 2021), (Chalenko et al., 2019).

Anticancer Activity

The anticancer properties of compounds structurally similar to the specified compound have been evaluated against various cancer cell lines. These studies aim to identify new therapeutic agents with potent and selective cytotoxic effects against specific cancer types, including leukemia. The most significant findings indicate potential efficacy in inhibiting cancer cell proliferation, highlighting the importance of structural features in determining anticancer activity (Horishny et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Research on derivatives of 1,2,4-triazole and furan-2-ylmethyl acetamide has also explored their antimicrobial and anti-inflammatory potentials. These studies focus on the synthesis of novel compounds that could serve as the basis for developing new drugs with improved efficacy and reduced toxicity. The antimicrobial activity is assessed against various bacterial and fungal strains, while the anti-inflammatory activity is typically evaluated using animal models. The goal is to discover compounds that can effectively combat microbial infections and inflammation with minimal side effects (Chalenko et al., 2019), (Wujec et al., 2011).

Virucidal and Antiviral Activities

Some studies have investigated the virucidal and antiviral activities of similar compounds, assessing their potential to inhibit viral replication in vitro. These compounds are tested against human viruses, such as adenoviruses and enteroviruses, to evaluate their effectiveness in reducing viral load and preventing viral-induced cytopathogenic effects. The findings from these studies suggest that certain derivatives could be promising candidates for antiviral drug development (Wujec et al., 2011).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have been reported as antiviral agents .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to explore their potential in various pharmacological activities .

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c24-15-7-9-16(10-8-15)29-22(19-13-25-20-6-2-1-5-18(19)20)27-28-23(29)32-14-21(30)26-12-17-4-3-11-31-17/h1-11,13,25H,12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAFRCHPUFJDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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